molecular formula C12H25N3O B7861374 (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide

(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide

Cat. No.: B7861374
M. Wt: 227.35 g/mol
InChI Key: UGJNENWJXWXPDL-DTIOYNMSSA-N
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Description

(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide is a chiral tertiary amine derivative characterized by a piperidine ring substituted with a methyl group at the 2-position and a butyramide backbone.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-[(1-methylpiperidin-2-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)14-8-10-6-4-5-7-15(10)3/h9-11H,4-8,13H2,1-3H3,(H,14,16)/t10?,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJNENWJXWXPDL-DTIOYNMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1CCCCN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1CCCCN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide is a synthetic compound notable for its complex structure, which includes an amino group, a butyramide moiety, and a piperidine derivative. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in neuropharmacology.

  • Molecular Formula : C15H31N3O
  • Molecular Weight : Approximately 269.43 g/mol
  • Boiling Point : Estimated at 371.1 °C
  • Density : 0.962 g/cm³

The structural characteristics of this compound suggest that it may interact with various neurotransmitter systems, influencing biological pathways relevant to therapeutic applications.

Biological Activity

The biological activity of this compound has not been extensively documented; however, compounds with similar structures often exhibit significant pharmacological effects. Potential activities include:

Interaction Studies

Studies focusing on the interaction of this compound with biological targets are essential for understanding its mechanism of action. These studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors.
  • Efficacy Testing : Determining the effectiveness of the compound in modulating receptor activity.
Compound Name Structural Features Unique Aspects
(S)-2-Amino-N-(1-methylpiperidin-4-yl)propanamideContains a piperidine ring and an amino groupDifferent piperidine substitution may affect activity
N-(1-Methylpiperidin-4-yl)butanamideSimilar amide structure without methyl substitution on carbon 3May exhibit different pharmacological properties
(R)-2-Amino-N-(1-cyclohexylmethyl)butyramideCyclohexane versus piperidine substitutionPotentially different receptor interactions

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds have provided insights into its potential effects:

  • Neuropharmacological Studies : Compounds structurally similar to this compound have been investigated for their roles in modulating dopamine and serotonin pathways, indicating potential applications in treating mood disorders and neurodegenerative diseases.
  • Antimicrobial Research : Other derivatives have shown promising results against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituents Molecular Formula CAS Number Key Features Reference
(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-2-ylmethyl)-butyramide 1-methyl-piperidin-2-ylmethyl C₁₃H₂₅N₃O Not provided Chiral center, tertiary amine, discontinued
(S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3,N-dimethyl-butyramide 1-benzyl-piperidin-4-yl, N-methyl C₁₈H₂₇N₃O 1354000-25-1 Increased aromaticity (benzyl group), potential enhanced lipophilicity
(S)-2-Amino-N-(1-benzyl-piperidin-4-ylmethyl)-N-isopropyl-3-methyl-butyramide 1-benzyl-piperidin-4-ylmethyl, N-isopropyl C₂₁H₃₅N₃O 1354024-14-8 Bulky isopropyl group, reduced solubility
(S)-2-Amino-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide 3-trifluoromethyl-benzyl C₁₃H₁₇F₃N₂O 1292747-03-5 Electron-withdrawing CF₃ group, enhanced metabolic stability
2-Amino-3-methyl-N-(2-morpholinoethyl)-pentanamide disulfate Morpholinoethyl, sulfate salt C₁₃H₂₇N₃O₅S₂ Not provided Ionic form improves solubility; therapeutic use in patents

Pharmacological and Physicochemical Implications

Substituent Effects on Bioactivity: The benzyl group in analogues like (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3,N-dimethyl-butyramide introduces aromaticity, which may enhance binding to hydrophobic pockets in target proteins . In contrast, the trifluoromethyl group in (S)-2-Amino-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide improves metabolic stability by resisting oxidative degradation, a common issue with alkyl substituents . The morpholinoethyl substituent in 2-Amino-3-methyl-N-(2-morpholinoethyl)-pentanamide disulfate increases solubility due to the sulfate counterion, making it more suitable for intravenous formulations .

The (S)-configuration in the target compound and its analogues is critical for enantioselective interactions, as seen in receptor-binding studies of related chiral amines .

Commercial Discontinuation: Both this compound and (S)-2-Amino-N-(1-benzyl-piperidin-4-yl)-3,N-dimethyl-butyramide were discontinued by suppliers like CymitQuimica, likely due to insufficient efficacy in preclinical models or challenges in large-scale synthesis .

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